5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid is an organic compound with the molecular formula C13H23NO3 This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group, which is further connected to a pentanoic acid chain with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid typically involves the following steps:
Formation of the cyclohexylamine derivative: The starting material, 2,3-dimethylcyclohexanone, is reacted with ammonia or an amine to form the corresponding cyclohexylamine derivative.
Amidation reaction: The cyclohexylamine derivative is then reacted with a suitable carboxylic acid derivative, such as 5-oxopentanoic acid, under amidation conditions. This step often requires the use of coupling reagents like carbodiimides or anhydrides to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk synthesis of intermediates: Large quantities of 2,3-dimethylcyclohexanone and 5-oxopentanoic acid are synthesized or procured.
Automated reaction systems: Automated systems are used to carry out the amidation reaction under controlled conditions, ensuring consistent product quality.
High-throughput purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Oxo derivatives with additional functional groups.
Reduction products: Alcohol derivatives with hydroxyl groups.
Substitution products: Various substituted amides and esters.
Scientific Research Applications
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(1S,2R,3S)-2,3-Dimethylcyclohexyl]amino-5-oxopentanoic acid: A stereoisomer with similar structural features but different spatial arrangement.
5-[(2,3-Dimethylcyclohexyl)carbamoyl]amino-5-oxopentanoic acid: A compound with a carbamoyl group instead of an amino group.
Uniqueness
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both amino and keto functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2,3-dimethylcyclohexyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9-5-3-6-11(10(9)2)14-12(15)7-4-8-13(16)17/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRDHFACMWVWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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